REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]1[CH:12]=[C:11]([OH:13])[C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([CH3:14])[N:4]=1.[C:16](=O)([O-])[O-].[Na+].[Na+].CI.O>CN(C=O)C>[CH3:15][N:2]([CH3:1])[C:3]1[CH:12]=[C:11]([O:13][CH3:16])[C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([CH3:14])[N:4]=1 |f:1.2.3|
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Name
|
methyl 6-(Dimethylamino)-4-hydroxy-2-methylnicotinate
|
Quantity
|
689 mg
|
Type
|
reactant
|
Smiles
|
CN(C1=NC(=C(C(=O)OC)C(=C1)O)C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
611 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 23° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with two 80-mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic solution was washed with one 80-mL portion of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under diminished pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column (3×10 cm)
|
Type
|
WASH
|
Details
|
Elution with 1:1 hexanes-diethyl ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=NC(=C(C(=O)OC)C(=C1)OC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |